Ainsliadimer A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

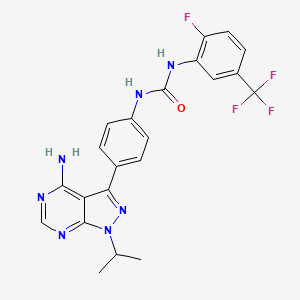

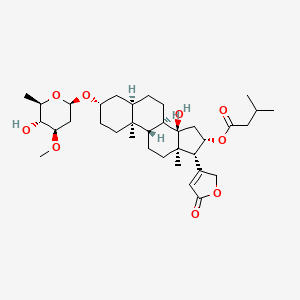

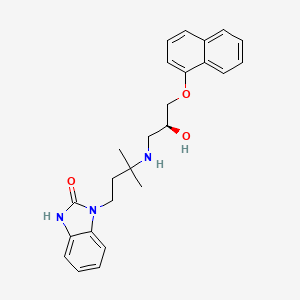

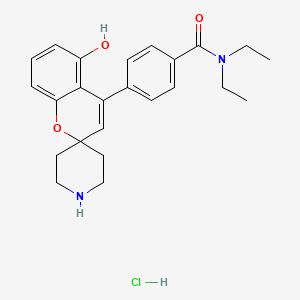

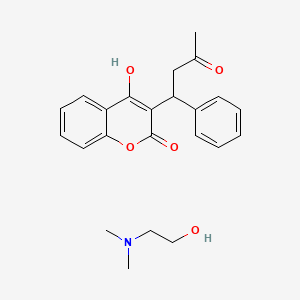

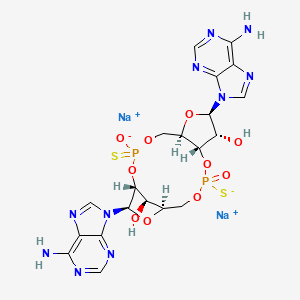

Ainsliadimer A is a natural selective inhibitor of IKKα/β by covalently binding a conserved cysteine.

Applications De Recherche Scientifique

Unique Structural and Biochemical Properties

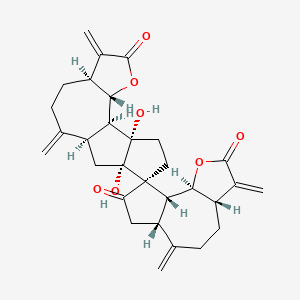

Ainsliadimer A, a distinctive dimeric sesquiterpene lactone isolated from Ainsliaea macrocephala, showcases an unusual carbon skeleton marked by a cyclopentane system interlinking two monomeric sesquiterpene lactone units. This molecular architecture is not just structurally intriguing but also biologically significant due to its potent inhibitory action against nitric oxide production in RAW264.7 cells stimulated by LPS, hinting at its potential anti-inflammatory capabilities (Wu et al., 2008).

Therapeutic Potential in Cancer and Inflammation

Ainsliadimer A has garnered attention for its role in modulating key biochemical pathways involved in cancer and inflammatory diseases. By selectively binding to the conserved cysteine 46 residue of IKKα/β and impeding their activities, Ainsliadimer A manifests a noteworthy inhibitory effect on both canonical and non-canonical NF-κB pathways. This action translates into the induction of cell death in various cancer cell lines and the repression of tumor growth and inflammatory responses in vivo, positioning Ainsliadimer A as a promising candidate for anticancer and anti-inflammatory therapies (Dong et al., 2015).

Synthetic Achievements and Mechanistic Insights

The biomimetic total synthesis of Ainsliadimer A has been accomplished, mirroring its natural biosynthesis process. This synthetic achievement not only underlines the feasibility of recreating complex natural products in a laboratory setting but also opens doors for further pharmacological studies and drug development (Li et al., 2010). Moreover, the mechanism of action of Ainsliadimer A and related oligomeric sesquiterpene lactones has been elucidated, revealing its potent anti-inflammatory activity by targeting previously unexplored allosteric sites in the NF-κB signaling pathway (Li et al., 2016).

Addressing Cancer via Targeting Antioxidant Enzymes

In a pivotal study, Ainsliadimer A was found to directly target peroxiredoxin 1 and 2 (PRDX1 and PRDX2), crucial members of the antioxidant enzyme family. By inhibiting their peroxidase activities, Ainsliadimer A elevates intracellular ROS levels, leading to oxidative stress and impaired mitochondrial function. This cascade of molecular events culminates in the inhibition of colorectal cancer cell proliferation and induction of apoptosis, underscoring the therapeutic potential of Ainsliadimer A in cancer treatment (Lv et al., 2023).

Propriétés

Numéro CAS |

1039431-94-1 |

|---|---|

Nom du produit |

Ainsliadimer A |

Formule moléculaire |

C30H34O7 |

Poids moléculaire |

506.6 |

Nom IUPAC |

(3aR,3a'R,6aS,6a'S,7a'R,9S,9aS,9bR,10a'R,10b'R,10c'R)-7a',10a'-dihydroxy-3,3',6,6'-tetramethyleneicosahydro-2H-spiro[azuleno[4,5-b]furan-9,8'-cyclopenta[2,3]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione |

InChI |

InChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1 |

Clé InChI |

QYIHABZOQGFHJO-FUNKSDCQSA-N |

SMILES |

O=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-Ainsliadimer A; Ainsliadimer A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)